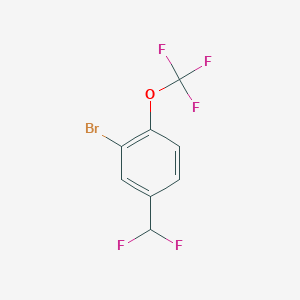
2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” belong to the class of organic compounds known as aromatic halides. They are characterized by a halogen atom (in this case, bromine) attached to an aromatic ring structure. The presence of the difluoromethyl and trifluoromethoxy groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with bromine, difluoromethyl, and trifluoromethoxy substituents at the 2, 4, and 1 positions, respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would largely depend on the reagents and conditions used. The bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the halogen atoms would likely make the compound relatively dense and high-boiling .Aplicaciones Científicas De Investigación
Aryne Route in Organic Synthesis
A study by Schlosser and Castagnetti (2001) explores the use of derivatives of trifluoromethoxybenzene, closely related to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene, in organic synthesis. They demonstrated the generation of various phenyllithium intermediates from bromo-trifluoromethoxybenzenes, which could be utilized in further organic transformations (Schlosser & Castagnetti, 2001).
Intermediates for Organofluorine Compounds
In another study, Castagnetti and Schlosser (2001) discussed the use of (trifluoromethoxy)benzene derivatives in the synthesis of ortho-substituted derivatives. They utilized 2-(Trifluoromethoxy)phenyllithium, an intermediate similar to our compound of interest, to access a variety of new organofluorine compounds (Castagnetti & Schlosser, 2001).
Synthesis of Bromo-Functionalized Benzenes
Reus et al. (2012) developed high-yield routes to functionalized benzenes, starting from different precursors including bromo-benzenes. This highlights the potential utility of this compound in creating functionalized benzene derivatives (Reus et al., 2012).
X-Ray Structure Determinations
Jones et al. (2012) conducted X-ray structure determinations of various bromo-substituted benzenes, which is relevant for understanding the structural aspects of compounds like this compound (Jones et al., 2012).
Fluorescence Properties in Organic Compounds
Zuo-qi (2015) synthesized and studied the fluorescence properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a compound with structural similarities to this compound. This highlights its potential application in the study of fluorescence in organic compounds (Liang Zuo-qi, 2015).
Radical Addition in Aqueous Media
Yorimitsu et al. (2001) explored bromine atom-transfer radical addition in different solvents, including benzene. This research could provide insights into reactions involving compounds like this compound (Yorimitsu et al., 2001).
Synthesis of Bromoethane Derivatives
Joshi et al. (2013) described the synthesis of bromoethane derivatives, a process that could be applicable to the synthesis of similar bromo-substituted compounds like this compound (Joshi et al., 2013).
Coordination Polymers and Sensing Applications
Hua et al. (2015) investigated zinc(II) coordination polymers with bromo-substituted benzenes, which may be relevant for understanding the properties of this compound in similar applications (Hua et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would depend on its potential applications. For instance, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propiedades
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(7(10)11)1-2-6(5)15-8(12,13)14/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAVEBOXQJTVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
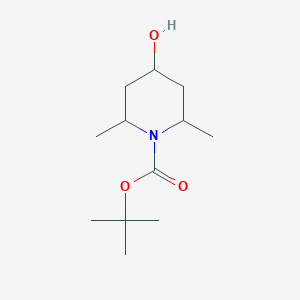

![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2382197.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)
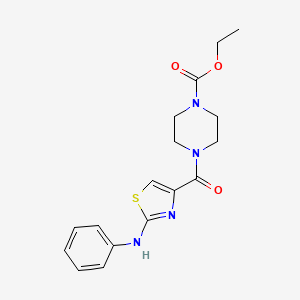

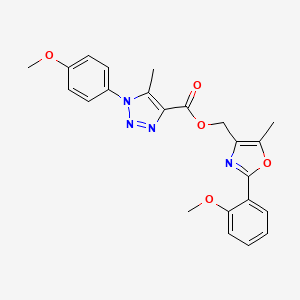
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
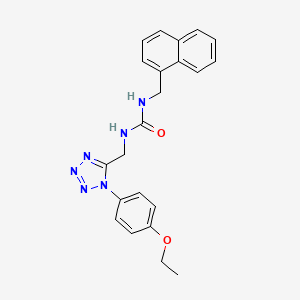
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)
